N-[4-(butan-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the phenoxyacetyl chloride: This is achieved by reacting 4-chloro-2-methylphenol with acetyl chloride in the presence of a base such as pyridine.
Amidation reaction: The phenoxyacetyl chloride is then reacted with 4-(sec-butyl)aniline to form the desired amide. This reaction is usually carried out in an inert solvent like dichloromethane, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reductive conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Products include quinones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, such as methoxy or thiol derivatives.
Scientific Research Applications
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and analgesic drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the amide or phenoxy groups.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE: Similar structure but with a piperazine ring instead of a chloromethylphenoxy group.
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a methoxy group instead of a chloromethyl group.
Uniqueness
N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both a sec-butyl group and a chloromethylphenoxy group, which confer specific chemical properties and reactivity patterns not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H22ClNO2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-13(2)15-5-8-17(9-6-15)21-19(22)12-23-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) |
InChI Key |
YAAQAYGPZDYMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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